2-(2-Phenylethenyl)-3-propyloxirane
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Overview
Description
2-(2-Phenylethenyl)-3-propyloxirane is an organic compound that features an oxirane ring (epoxide) attached to a phenylethenyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)-3-propyloxirane can be achieved through several methods. One common approach involves the use of the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The oxirane ring can then be introduced through an epoxidation reaction using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Wittig reactions followed by epoxidation. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents like dichloromethane and bases such as sodium hydride are commonly used in these processes .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethenyl)-3-propyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or ketones.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2-Phenylethenyl)-3-propyloxirane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-Phenylethenyl)-3-propyloxirane involves its ability to undergo nucleophilic attack due to the presence of the oxirane ring. This ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The phenylethenyl group can also participate in various electrophilic and nucleophilic reactions, contributing to the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenylethyl)chromone: Known for its biological activities and used in traditional medicine.
2-(2-Phenylethenyl)chromone: Similar structure but with different functional groups, leading to varied reactivity and applications.
Uniqueness
2-(2-Phenylethenyl)-3-propyloxirane is unique due to the presence of both an oxirane ring and a phenylethenyl group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and industrial applications .
Properties
CAS No. |
88329-24-2 |
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Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-(2-phenylethenyl)-3-propyloxirane |
InChI |
InChI=1S/C13H16O/c1-2-6-12-13(14-12)10-9-11-7-4-3-5-8-11/h3-5,7-10,12-13H,2,6H2,1H3 |
InChI Key |
YAGFMCQIZDEMKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(O1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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